

Electronic band structure of monolayer NbSe₂

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Compound of Interest

Compound Name: Niobium selenide

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An In-depth Technical Guide to the Electronic Band Structure of Monolayer Niobium Diselenide (NbSe₂)

Abstract

Monolayer Niobium Diselenide (NbSe₂), a transition metal dichalcogenide (TMD), stands at the forefront of condensed matter physics and materials science research. It presents a unique platform for studying the interplay of rich electronic phenomena in the two-dimensional (2D) limit, including robust metallic character, Ising superconductivity, and a uniquely enhanced charge density wave (CDW) state. This guide provides a comprehensive technical overview of the electronic band structure of monolayer NbSe₂, synthesizing key findings from both theoretical and experimental investigations. We present quantitative data in structured tables, detail the primary experimental and computational methodologies employed in its study, and provide visualizations of its structure and characterization workflows. This document is intended for researchers and scientists exploring the fundamental properties of 2D materials and their potential applications in next-generation electronics and quantum computing. For professionals in drug development, the unique surface properties and electronic sensitivity of materials like NbSe₂ may offer future avenues for advanced biosensing and molecular interaction platforms.

Introduction to Monolayer NbSe₂

As the field of materials science ventures deeper into the nanoscale, two-dimensional materials have emerged as critical building blocks for novel technologies. Among these, monolayer NbSe₂ is particularly notable. Unlike many semiconducting TMDs, NbSe₂ remains metallic in its

monolayer form.[1][2] Its electronic structure is characterized by the significant influence of strong spin-orbit coupling (SOC) and the absence of inversion symmetry, which gives rise to a unique form of "Ising" superconductivity where the electron spins are locked in the out-of-plane direction.[3][4] This property makes the superconductivity remarkably resilient to in-plane magnetic fields.[3][4]

Furthermore, the reduction in dimensionality from bulk to a single layer dramatically enhances its charge density wave (CDW) ordering temperature from ~33 K in bulk to ~145 K in the monolayer.[5][6] This competition and coexistence of metallicity, superconductivity, and charge density waves make monolayer NbSe₂ a fertile ground for fundamental physics research and a potential candidate for applications in quantum information and advanced electronic devices.

Crystal and Electronic Structure

Atomic Arrangement

Monolayer NbSe₂ crystallizes in the 2H (trigonal prismatic) phase, where a plane of niobium atoms is sandwiched between two layers of selenium atoms.[3] The atoms project onto a 2D honeycomb lattice, and the material lacks in-plane inversion symmetry, a key factor in its unique electronic properties.[7]

Caption: Crystal structure and Brillouin zone of monolayer NbSe₂.

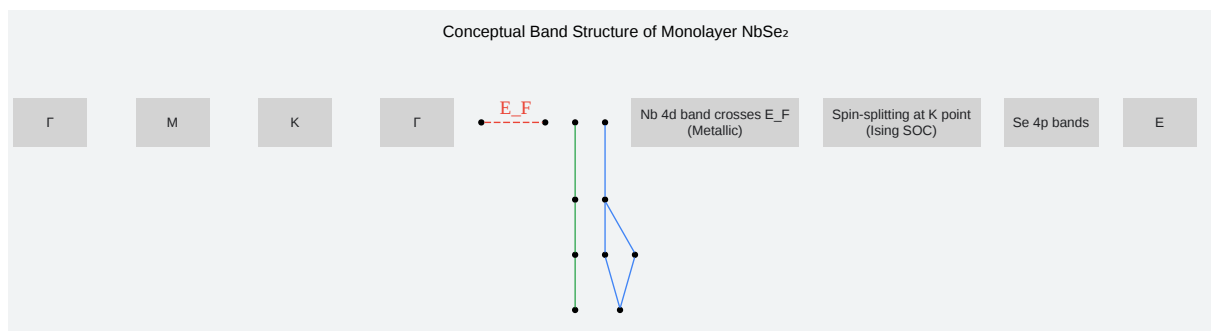
Theoretical Band Structure and Fermi Surface

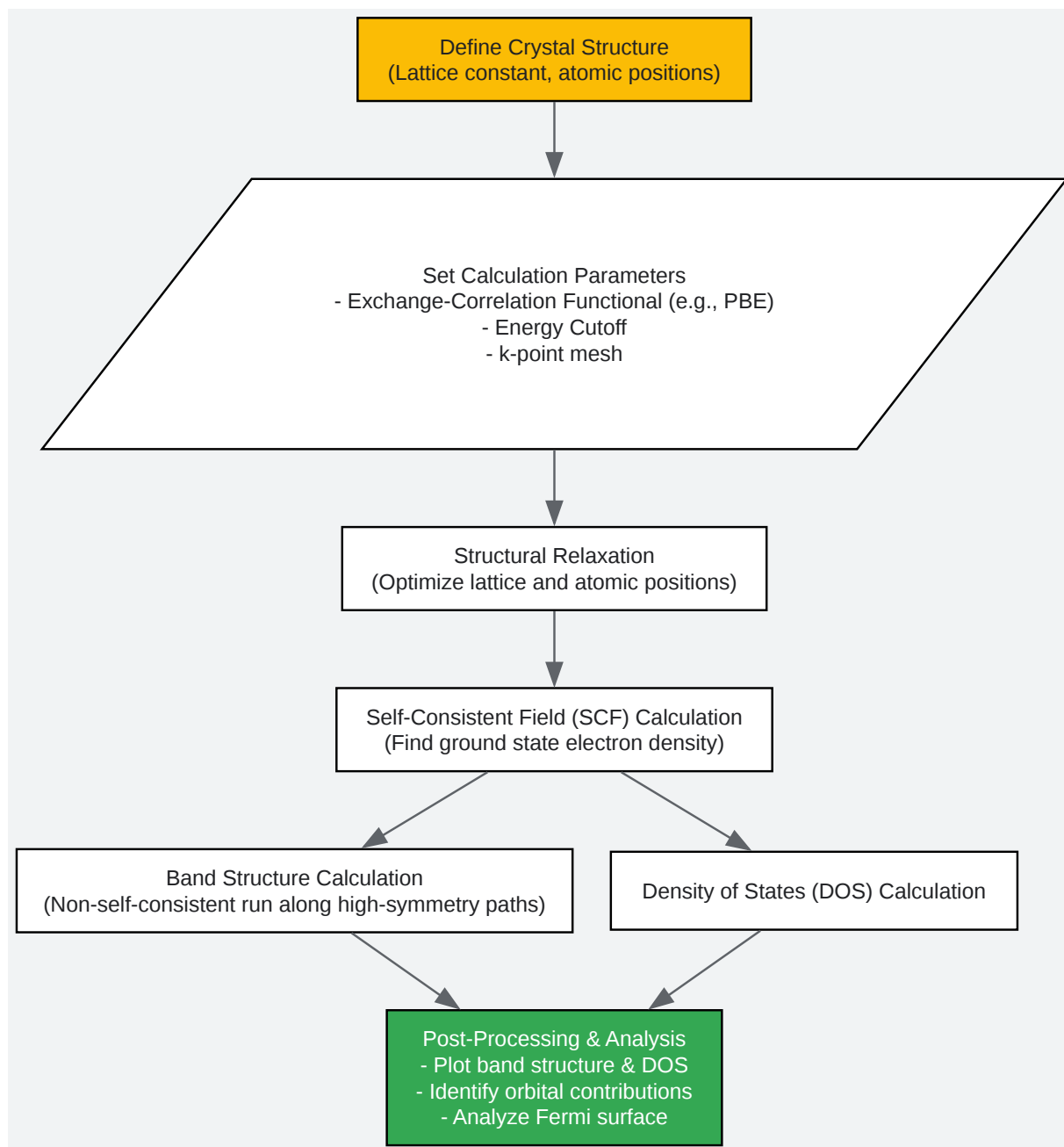
First-principles calculations based on Density Functional Theory (DFT) are crucial for understanding the electronic properties of monolayer NbSe₂.

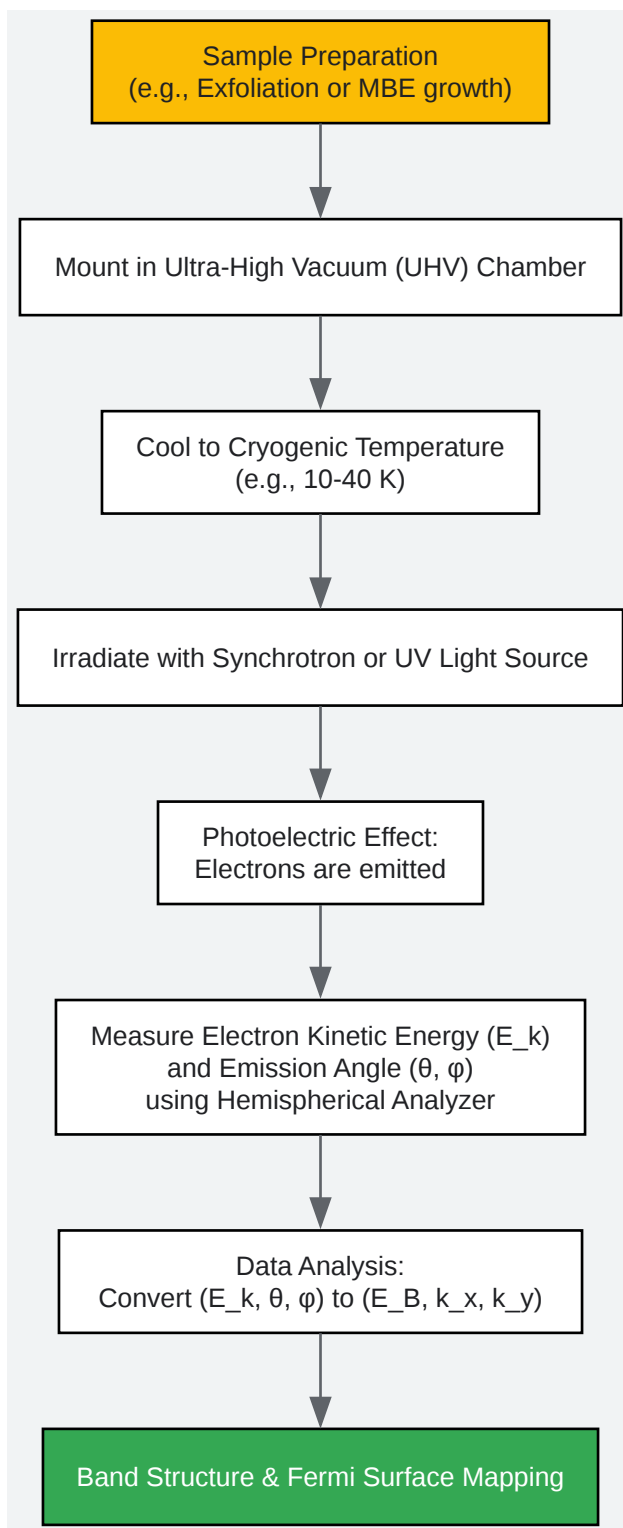
- **Metallic Nature:** DFT calculations consistently show that monolayer NbSe₂ is metallic, a characteristic attributed to the crossing of the Fermi level by bands derived from Niobium 4d orbitals (specifically d_{z²}) and Selenium 4p orbitals.[1][8]
- **Dimensionality Effect:** The electronic structure changes significantly from bulk to monolayer. While bulk NbSe₂ has three bands crossing the Fermi level, the monolayer has a simpler structure with just one primary Nb-derived band crossing E_F. [9]
- **Spin-Orbit Coupling (SOC):** Due to the broken inversion symmetry, monolayer NbSe₂ exhibits a strong Ising-type spin-orbit coupling. This coupling removes the spin degeneracy

of the bands, leading to a large, momentum-dependent spin splitting, particularly at the K and K' points of the Brillouin zone.[4][10] The spins are locked into an out-of-plane orientation, which is the origin of the Ising superconductivity.[3][4]

- Fermi Surface: The Fermi surface of monolayer NbSe₂ consists of contours around the Γ point and the K/K' points.[4] The spin-splitting due to SOC results in distinct Fermi surfaces for spin-up and spin-down electrons around the K and K' valleys.[11][12]







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